molecular formula C17H20N4O3 B2796722 Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-44-7

Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2796722
CAS No.: 725217-44-7
M. Wt: 328.372
InChI Key: FTMGCVXZGFHVCH-UHFFFAOYSA-N
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Description

Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. This compound features a 4-ethoxyphenyl substituent at position 7, an ethyl group at position 5, and a methyl ester at position 4. The compound is synthesized via multicomponent reactions, often involving aldehydes, β-keto esters, and triazole amines under green or conventional conditions .

Properties

IUPAC Name

methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-4-13-14(16(22)23-3)15(21-17(20-13)18-10-19-21)11-6-8-12(9-7-11)24-5-2/h6-10,15H,4-5H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMGCVXZGFHVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OCC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly its antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C₁₄H₁₈N₄O₃
  • Structural Components : A triazole ring fused with a pyrimidine structure, an ethoxyphenyl group, and an ethyl substituent.

The unique structural attributes contribute to its solubility and biological activity against various cancer cell lines.

Synthesis Methods

This compound can be synthesized using several methods:

  • Microwave-Mediated Synthesis : This method employs enaminonitriles and benzohydrazides as starting materials. The reaction involves transamidation followed by nucleophilic addition and condensation.
  • One-Pot Multicomponent Reactions : Utilizing 5-amino-1-phenyl-1H-[1,2,4]triazoles with various aldehydes and ethyl acetoacetate under eco-friendly conditions yields high purity products efficiently.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-231 (Breast)17.83Induction of apoptosis and G2/M phase arrest
MCF-7 (Breast)19.73Inhibition of ERK signaling pathway
HCT-116 (Colon)Not specifiedSuppression of cell proliferation

The compound has shown selective toxicity towards cancer cells while sparing normal cells. It may inhibit cell proliferation and induce apoptosis through various pathways involving the regulation of cell cycle-related proteins.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of the ERK Signaling Pathway : This pathway is crucial for cell growth and survival; inhibition leads to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT .
  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by modulating apoptotic proteins .

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Study on MDA-MB-231 Cells : The compound was tested for its antiproliferative activity using the MTT assay. Results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like Cisplatin .
  • Mechanistic Insights : Research demonstrated that this compound not only inhibited cancer cell growth but also affected cell cycle progression by causing G2/M phase arrest .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

1. Antimicrobial Properties:
Research indicates that derivatives of triazolo-pyrimidines possess significant antimicrobial activity. In vitro studies have shown that methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can inhibit the growth of several bacterial strains and fungi .

2. Antitumor Activity:
Several studies have demonstrated the antiproliferative effects of triazolo-pyrimidine derivatives against cancer cell lines. The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in various cancer types through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

3. Anti-inflammatory Effects:
The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit inflammatory mediators and cytokines in various models of inflammation, suggesting its potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The compound exhibited lower MIC values compared to conventional antibiotics, indicating its potential as an alternative antimicrobial agent .

Case Study 2: Antitumor Activity

In a comparative study on the antiproliferative effects against breast cancer cell lines (MCF-7), this compound showed significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was investigated through flow cytometry and Western blot analysis which revealed induction of apoptosis via the intrinsic pathway .

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse pharmacological and material properties depending on their substituents. Below is a systematic comparison of the target compound with structurally related analogs:

Structural Variations and Substituent Effects
Compound Name Substituents (Positions 5, 6, 7) Molecular Weight Key Properties/Activities
Target Compound 5-Ethyl, 6-methyl carboxylate, 7-(4-ethoxyphenyl) ~330.35 (calc.) Underexplored; potential antibacterial
Ethyl 5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Methyl, 6-ethyl carboxylate, 7-phenyl 284.32 Antibacterial (Enterococcus spp.)
Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Methyl, 6-ethyl carboxylate, 7-(4-Cl-phenyl) 318.77 Higher lipophilicity; enhanced stability
7-(3,5-Difluorophenyl)-5-methyl derivatives (e.g., UCB-FcRn-303) 5-Methyl, 6-methyl carboxylate, 7-(di-F-phenyl) ~363.32 (calc.) Neonatal Fc receptor binding
2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 5-Methyl, 6-carboxamide, 7-(4-isopropylphenyl) ~447.55 Antibacterial; moderate yield (33–80%)

Key Observations :

  • Substituent Position 7 : The 4-ethoxyphenyl group in the target compound may enhance solubility compared to halogenated (e.g., 4-Cl, 3,5-di-F) or alkylated (e.g., isopropyl) analogs due to its polar ethoxy group .
  • Position 6 : Methyl carboxylate derivatives (target compound) are less hydrolytically stable than ethyl esters but may offer improved metabolic clearance in vivo .
  • Position 5 : Ethyl substitution (target) vs. methyl (analogs) could modulate steric effects and binding affinity in biological targets .
Toxicity and Stability
  • Piperidine-based additives (used in older methods) are highly toxic and flammable, whereas TMDP-based synthesis for the target compound reduces hazards .
  • Ethyl carboxylates (e.g., CAS 329795-91-7) demonstrate higher thermal stability (>200°C) than methyl esters, which may degrade faster under acidic conditions .

Q & A

Q. What are the recommended synthetic routes for Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate in academic settings?

The compound can be synthesized via two primary eco-friendly methodologies:

  • Molten-state TMDP method : Utilize 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst at 65°C. This approach avoids volatile solvents and simplifies product isolation by filtration after adding water .
  • Solvent-based TMDP method : Conduct the reaction in a water/ethanol (1:1 v/v) mixture under reflux. TMDP acts as a Lewis base catalyst, enhancing yields (up to 92%) while minimizing hazardous waste .
    Both methods emphasize green chemistry principles, with TMDP being recyclable for ≥5 cycles without significant activity loss .

Q. How should researchers characterize the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., ethoxyphenyl, ethyl groups) and hydrogen bonding patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm1^{-1}) and triazole/pyrimidine ring vibrations .
  • X-ray Crystallography : Resolves 3D molecular geometry, dihedral angles (e.g., 87.03° between fused rings), and π-π stacking interactions (centroid distances ~3.6–3.9 Å) .

Advanced Research Questions

Q. How can researchers address contradictions in catalytic efficiency when comparing TMDP with traditional catalysts like piperidine?

TMDP outperforms piperidine due to:

Property TMDP Piperidine
ToxicityLow (LD50_{50} >2000 mg/kg)High (LD50_{50} ~400 mg/kg)
Thermal StabilityDecomposes at 280°CBoils at 106°C
Recyclability5+ cycles without lossDegrades upon reuse
Solvent CompatibilityWorks in aqueous/organic mixesLimited to organic solvents
TMDP’s dual Lewis base and hydrogen-bonding acceptor-donor sites enhance reaction kinetics and reduce side reactions .

Q. What strategies optimize regioselectivity in the synthesis of triazolopyrimidine derivatives?

Regioselectivity is influenced by:

  • Reaction Medium : Ionic liquids favor 5-methyl-7-phenyl derivatives, while acidic conditions yield 7-methyl-5-phenyl isomers .
  • Catalyst Design : TMDP’s steric bulk directs substituent placement on the pyrimidine ring, minimizing competing pathways .
  • Temperature Control : Lower temps (e.g., 50°C) stabilize intermediates, favoring 4,7-dihydro products over fully aromatic systems .

Q. How do structural modifications (e.g., ethoxyphenyl vs. bromophenyl) alter biological interaction mechanisms?

Comparative studies of analogs reveal:

Analog Key Structural Feature Biological Impact
Methyl 7-(4-ethoxyphenyl)-5-ethyl-...Ethoxy group enhances solubilityImproved membrane permeability in cellular assays
Ethyl 7-(4-bromophenyl)-5-phenyl-... Bromine increases lipophilicityHigher binding affinity to kinase targets (e.g., CDK2)
Ethyl 7-(3-hydroxyphenyl)-5-propyl-... Hydroxyl enables H-bondingEnhanced antioxidant/anti-inflammatory activity
Docking simulations suggest the ethoxyphenyl moiety interacts with hydrophobic enzyme pockets, while ester groups mediate polar contacts .

Q. What methodologies resolve contradictions in reported biological activity data for triazolopyrimidines?

Discrepancies arise from:

  • Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times) to compare antiviral IC50_{50} values .
  • Metabolic Stability : Use hepatic microsome assays to differentiate intrinsic activity from pharmacokinetic effects .
  • Crystallographic Data : Correlate binding modes (e.g., π-π stacking with CDK2’s Phe80) with activity trends .

Methodological Recommendations

  • Synthesis : Prioritize TMDP-based routes for scalability and safety .
  • Characterization : Combine NMR, IR, and crystallography for unambiguous structural confirmation .
  • Biological Studies : Employ molecular docking alongside in vitro assays to validate target interactions .

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